N-Cyclopropyl-4-nitropyridin-3-amine
CAS No.:
Cat. No.: VC17408150
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2 |
|---|---|
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | N-cyclopropyl-4-nitropyridin-3-amine |
| Standard InChI | InChI=1S/C8H9N3O2/c12-11(13)8-3-4-9-5-7(8)10-6-1-2-6/h3-6,10H,1-2H2 |
| Standard InChI Key | RTBBAKDPGVHOQD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2=C(C=CN=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Features
The IUPAC name for this compound is N-cyclopropyl-3-nitropyridin-4-amine, reflecting its pyridine core substituted with a nitro group at position 3 and a cyclopropylamine group at position 4. The canonical SMILES representation underscores its planar aromatic ring and the spatial arrangement of functional groups. The cyclopropyl moiety introduces steric constraints, while the nitro group enhances electrophilic reactivity, influencing both chemical and biological interactions.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 179.18 g/mol | PubChem |
| CAS Registry Number | 380605-28-7 | EPA DSSTox |
| InChI Key | OXWIUZUWZJVMSR-UHFFFAOYSA-N | PubChem |
The compound’s solubility and stability are influenced by its nitro and amine groups, which facilitate participation in hydrogen bonding and redox reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the nitration of 4-aminopyridine followed by cyclopropane substitution. 4-Aminopyridine reacts with cyclopropylamine in the presence of a nitrating agent such as nitric acid () under controlled conditions (e.g., 0–5°C to prevent over-nitration). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 3-position due to electronic and steric factors .
Industrial Manufacturing
Industrial production scales this process using automated reactors to optimize parameters such as temperature (), pressure (1–2 atm), and reagent stoichiometry. Continuous-flow systems enhance yield (reported up to 78%) and reduce byproducts like 3,5-dinitropyridine derivatives. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Reactions
The nitro group () is pivotal in redox transformations:
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Oxidation: Treatment with potassium permanganate () in acidic media yields nitroso derivatives ().
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Reduction: Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine (), producing N-Cyclopropyl-3-aminopyridin-4-amine, a potential intermediate for pharmaceuticals.
Nucleophilic Substitution
The nitro group’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution. For example, reaction with sodium methoxide () replaces the nitro group with a methoxy group, forming 4-(cyclopropylamino)-3-methoxypyridine.
Comparative Analysis with Structural Analogs
A comparison with related nitropyridines highlights the uniqueness of N-Cyclopropyl-3-nitropyridin-4-amine:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Nitropyridine | Lacks cyclopropyl group | Minimal kinase inhibition |
| 4-(Cyclopropylamino)pyridine | No nitro group | Weak antioxidant activity |
| N-Cyclopropyl-3-nitropyridin-4-amine | Nitro + cyclopropyl groups | Strong kinase inhibition, ROS modulation |
The synergistic effects of the nitro and cyclopropyl groups enhance target binding and metabolic stability compared to analogs.
Applications and Future Directions
Current Applications
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Medicinal Chemistry: Serves as a lead compound for kinase inhibitors in oncology.
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Chemical Biology: Used as a probe to study oxidative stress pathways.
Research Gaps and Opportunities
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In Vivo Pharmacokinetics: No data exist on bioavailability or toxicity in animal models.
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Structure-Activity Relationships (SAR): Modifications to the cyclopropyl ring (e.g., fluorination) could improve selectivity.
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